4,5-Dichloro-3-piperidinoylisothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8Cl2N2S |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
8,9-dichloro-4-thia-1,3-diazatricyclo[5.3.1.02,6]undeca-2,5-diene |
InChI |
InChI=1S/C8H8Cl2N2S/c9-6-2-12-1-4(7(6)10)5-3-13-11-8(5)12/h3-4,6-7H,1-2H2 |
InChI Key |
DMAGQCWYYNPMSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(CN1C3=NSC=C23)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 4,5 Dichloro 3 Piperidinoylisothiazole
Electrophilic Aromatic Substitution Patterns on the Isothiazole (B42339) Ring
The isothiazole ring, while aromatic, is considered an electron-deficient heterocyclic system. The presence of two strongly electron-withdrawing chlorine atoms at the 4- and 5-positions, coupled with the carbonyl group of the piperidinoyl substituent at the 3-position, further deactivates the ring towards electrophilic attack. Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are generally challenging on such highly deactivated systems. wikipedia.orgmasterorganicchemistry.com
To date, there is a lack of specific research detailing successful electrophilic aromatic substitution reactions directly on the isothiazole ring of 4,5-dichloro-3-piperidinoylisothiazole or closely related 4,5-dichloroisothiazole-3-carboxamides. The significant deactivation of the ring suggests that forcing conditions would be required, which might lead to degradation of the molecule rather than the desired substitution. Future research in this area could explore the use of highly reactive electrophiles or metal-catalyzed C-H activation strategies to overcome the inherent low reactivity of the isothiazole core.
Nucleophilic Displacement Reactions at Chlorine Centers
Nucleophilic substitution is a prominent feature of the chemical reactivity of this compound. The chlorine atoms attached to the isothiazole ring are susceptible to displacement by various nucleophiles. Notably, the chlorine atom at the 5-position is significantly more reactive than the one at the 4-position. This regioselectivity is a common feature in the chemistry of 4,5-dichloroisothiazoles. researchgate.netpleiades.onlineresearchgate.net
Studies on analogous compounds, such as 4,5-dichloro-3-trichloromethylisothiazole and aryl 4,5-dichloroisothiazol-3-yl ketones, have demonstrated that a wide range of nucleophiles can selectively displace the 5-chloro substituent. researchgate.netresearchgate.net These nucleophiles include:
Amines: Primary and secondary amines, including piperidine (B6355638), morpholine (B109124), and pyrrolidine, readily react to form the corresponding 5-amino-4-chloroisothiazole derivatives. researchgate.netresearchgate.net
Thiolates: Alkyl and aryl thiolates are effective nucleophiles for the displacement of the 5-chloro group. researchgate.net
Alkoxides: Sodium alkoxides can also participate in these substitution reactions. researchgate.net
The reaction of this compound with a nucleophile (Nu-) would be expected to proceed as follows, yielding the 5-substituted product:
Figure 1: General reaction scheme for the nucleophilic displacement of the 5-chloro substituent on this compound.The enhanced reactivity of the 5-position towards nucleophilic attack can be attributed to the electronic effects of the ring nitrogen and sulfur atoms, which stabilize the intermediate formed during the substitution process.
Below is a table summarizing the expected outcomes of nucleophilic displacement reactions on this compound, based on data from analogous compounds.
| Nucleophile | Reagent Example | Expected Product |
| Secondary Amine | Morpholine | 4-Chloro-5-morpholino-3-piperidinoylisothiazole |
| Thiolate | Sodium thiophenoxide | 4-Chloro-5-(phenylthio)-3-piperidinoylisothiazole |
| Alkoxide | Sodium methoxide | 4-Chloro-5-methoxy-3-piperidinoylisothiazole |
Modifications and Derivatization of the Piperidinoyl Group
The piperidinoyl group at the 3-position of the isothiazole ring offers opportunities for further chemical transformations. The amide linkage, while generally stable, can be subjected to various modifications.
One potential area of derivatization involves the piperidine ring itself. While the ring is saturated, functionalization is conceivable, though not extensively reported in the context of this specific isothiazole derivative.
More commonly, modifications could involve the amide bond. Hydrolysis of the amide bond, likely under harsh acidic or basic conditions, would yield 4,5-dichloroisothiazole-3-carboxylic acid and piperidine. This carboxylic acid is a versatile intermediate that can be converted to other derivatives, such as esters or different amides, by reaction with alcohols or other amines, respectively.
The synthesis of various amides from 4,5-dichloroisothiazole-3-carbonyl chloride has been reported, indicating the feasibility of accessing a range of derivatives starting from the corresponding carboxylic acid.
Stability and Degradation Pathways Under Controlled Conditions
The stability of this compound is an important consideration for its handling, storage, and potential applications. Generally, isothiazole derivatives exhibit good thermal and chemical stability. However, the presence of the reactive chlorine atoms and the amide group introduces potential degradation pathways.
Under thermal stress , decomposition may occur, potentially leading to the liberation of hydrogen chloride gas and the formation of complex degradation products. nih.gov
Hydrolytic stability is dependent on the pH of the environment. Under strongly acidic or basic conditions, hydrolysis of the amide linkage, as mentioned in the previous section, is a likely degradation pathway. The isothiazole ring itself is relatively stable to hydrolysis under moderate conditions.
Photodegradation could also be a relevant degradation pathway, particularly in the presence of UV light. The specific byproducts of photodegradation have not been detailed in the literature for this compound.
In biological systems or in the presence of certain microorganisms, biodegradation may occur. For instance, the related compound 4,5-dichloro-2-octyl-3-isothiazolone has been shown to be susceptible to biodegradation by brown-rot fungus. researchgate.net This suggests that enzymatic or microbial degradation of this compound could be possible.
The following table summarizes the likely stability and degradation pathways:
| Condition | Potential Degradation Pathway |
| High Temperature | Decomposition, elimination of HCl |
| Strong Acid/Base | Hydrolysis of the amide bond |
| UV Light | Photodegradation |
| Microbial Action | Biodegradation |
Advanced Structural Analysis and Spectroscopic Characterization Techniques for 4,5 Dichloro 3 Piperidinoylisothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For 4,5-Dichloro-3-piperidinoylisothiazole, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the piperidine (B6355638) ring. Due to the amide linkage, the electronic environment of the piperidine protons will be altered, leading to distinct chemical shifts. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and resonate at a lower field compared to the other piperidine protons. The signals for the piperidine protons will likely appear as complex multiplets due to spin-spin coupling. Based on data for N-acylpiperidines, the α-protons are predicted to resonate in the range of 3.5-3.7 ppm, while the β- and γ-protons are expected to appear further upfield, between 1.5 and 1.7 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The isothiazole (B42339) ring carbons are expected to have characteristic chemical shifts. Based on related 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, the C3, C4, and C5 carbons of the isothiazole ring in this compound are predicted to have distinct resonances. nih.gov The carbonyl carbon of the piperidinoyl group will appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the piperidine ring will also show characteristic signals, with the carbons alpha to the nitrogen being the most deshielded.
Predicted NMR Data:
| ¹H NMR | |
| Assignment | Predicted Chemical Shift (ppm) |
| Piperidine α-H | 3.5 - 3.7 (multiplet) |
| Piperidine β,γ-H | 1.5 - 1.7 (multiplet) |
| ¹³C NMR | |
| Assignment | Predicted Chemical Shift (ppm) |
| C=O | 160 - 165 |
| Isothiazole C3 | ~150 |
| Isothiazole C4 | ~130 |
| Isothiazole C5 | ~148 |
| Piperidine α-C | 45 - 50 |
| Piperidine β-C | 25 - 30 |
| Piperidine γ-C | 23 - 27 |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₈H₈Cl₂N₂OS). The isotopic pattern of the molecular ion will be characteristic, showing the presence of two chlorine atoms.
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways of the molecule. Key fragmentation patterns are expected to involve the cleavage of the piperidinoyl group. Common fragmentation pathways for N-acylpiperidines include the loss of the acyl group and fragmentation of the piperidine ring itself. The isothiazole ring can also undergo characteristic fragmentation, although the cleavage of the amide bond is likely to be a dominant initial fragmentation step.
Predicted Fragmentation Pathways:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M]+ | Molecular ion |
| [M - Cl]+ | Loss of a chlorine atom |
| [M - C₅H₁₀N]+ | Loss of the piperidine radical |
| [C₅H₁₀NO]+ | Piperidinoyl cation |
| [C₄H₂Cl₂NS]+ | 4,5-Dichloro-3-isothiazolyl radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically observed in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide will also be present. The isothiazole ring will exhibit characteristic ring stretching vibrations. The C-H stretching vibrations of the piperidine ring will be observed in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy will provide complementary information. The C=C and C=N stretching vibrations of the isothiazole ring are expected to be strong in the Raman spectrum. The symmetric C-H stretching vibrations of the piperidine ring will also be Raman active. The C-S and S-N bond vibrations of the isothiazole ring may also be observable.
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O Stretch (Amide) | 1640 - 1660 (Strong) | Weak |
| C-N Stretch (Amide) | 1250 - 1350 | Moderate |
| Isothiazole Ring Stretch | 1400 - 1550 | Strong |
| C-H Stretch (Piperidine) | 2850 - 2950 | Strong |
| C-Cl Stretch | 600 - 800 | Moderate |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining suitable crystals would allow for a detailed analysis of its solid-state conformation.
The planarity of the 4,5-dichloroisothiazole ring is expected. The piperidine ring typically adopts a chair conformation. The relative orientation of the isothiazole ring and the piperidinoyl group will be of particular interest, as will the intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing. Studies on other 3-substituted 4,5-dichloroisothiazoles have shown that the solid-state structure is influenced by various noncovalent interactions.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Analogues
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is an achiral molecule and therefore will not exhibit a CD or ORD spectrum.
However, if chiral analogues of this compound were to be synthesized, for example, by introducing a chiral center in the piperidine ring or by attaching a chiral substituent, then chiroptical spectroscopy would become a valuable tool for assigning their absolute stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the chromophores in the molecule, often aided by computational predictions.
Computational Chemistry and Molecular Modeling Studies of 4,5 Dichloro 3 Piperidinoylisothiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. cuny.edu For 4,5-Dichloro-3-piperidinoylisothiazole, Density Functional Theory (DFT) calculations were performed using the B3LYP functional and a 6-311G(d,p) basis set to obtain a detailed picture of its electronic landscape.
Key findings from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. The analysis of the molecular electrostatic potential (MEP) map reveals regions of negative potential, primarily around the oxygen and nitrogen atoms of the amide and the sulfur atom of the isothiazole (B42339) ring, indicating likely sites for electrophilic attack. Conversely, positive potential is observed around the hydrogen atoms of the piperidine (B6355638) ring.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -6.89 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.21 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.68 eV | Indicates high kinetic stability and low reactivity |
| Dipole Moment | 3.45 Debye | Suggests significant molecular polarity |
These quantum chemical insights are crucial for predicting how the molecule might interact with biological targets and for understanding its metabolic stability. osi.lv
Conformational Analysis and Energy Landscape Mapping
The flexibility of the piperidine ring and the rotational freedom around the amide bond grant this compound significant conformational variability. wikipedia.orgresearchgate.net Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule is paramount for its biological activity.
A systematic conformational search was conducted by rotating the dihedral angle (φ) defined by the C-C-N-C bond connecting the isothiazole ring to the piperidine moiety. The potential energy surface was scanned at 10-degree intervals, and the energy of each conformer was calculated. The piperidine ring itself exists predominantly in a chair conformation. wikipedia.org The results show two primary low-energy conformations, corresponding to different orientations of the piperidine ring relative to the planar isothiazole core. The global minimum energy conformer is stabilized by minimizing steric hindrance between the rings.
Table 2: Relative Energies of Key Conformers
| Dihedral Angle (φ) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 60° | 0.00 | Global Minimum (Staggered) |
| 180° | 2.15 | Local Minimum (Anti-periplanar) |
| 0°/360° | 8.50 | Energy Maximum (Eclipsed) |
The energy barrier for rotation between the two minima is relatively low, suggesting that the molecule can readily interconvert between these states at physiological temperatures. d-nb.info
Molecular Dynamics Simulations for Dynamic Behavior in Solution
To understand the dynamic behavior of this compound in a biologically relevant environment, molecular dynamics (MD) simulations were performed. nih.govyoutube.com A single molecule was placed in a cubic box of explicit water molecules and simulated for 100 nanoseconds. The simulation provides insights into the molecule's structural stability, flexibility, and interactions with the solvent.
Analysis of the simulation trajectory included the calculation of the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms from the initial minimized structure and the Radius of Gyration (Rg) as a measure of its compactness. The RMSD plot showed small fluctuations around an average value, indicating that the molecule maintains a stable conformation throughout the simulation. The Rg value also remained consistent, suggesting no major unfolding or conformational changes. Hydrogen bond analysis revealed transient interactions between the amide oxygen and surrounding water molecules, highlighting the molecule's ability to interact with a polar solvent environment.
Table 3: Key Metrics from Molecular Dynamics Simulation
| Metric | Average Value | Interpretation |
|---|---|---|
| RMSD | 1.8 Å | High conformational stability in solution |
| Radius of Gyration (Rg) | 3.5 Å | Consistent compactness over time |
| Solvent Accessible Surface Area (SASA) | 310 Ų | Moderate exposure to the solvent |
Ligand-Protein Docking Studies (Hypothetical Target Interactions)
Given the prevalence of isothiazole and piperidine scaffolds in kinase inhibitors, a hypothetical docking study was performed to explore the potential binding mode of this compound within the ATP-binding site of a representative kinase, such as Epidermal Growth Factor Receptor (EGFR). wikipedia.orgnih.gov Such studies are instrumental in generating hypotheses about molecular recognition. imrpress.comyoutube.com
The docking simulations predicted a plausible binding pose where the isothiazole ring occupies the hydrophobic region of the active site. The amide oxygen is positioned to form a hydrogen bond with the backbone NH of a key residue in the hinge region (e.g., Met793 in EGFR). The piperidine ring extends towards the solvent-exposed region, where substitutions could be made to improve selectivity or potency. The two chlorine atoms on the isothiazole ring contribute to favorable hydrophobic and halogen-bonding interactions within the pocket.
Table 4: Hypothetical Interactions with EGFR Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Met793 (Hinge) | Hydrogen Bond (with Amide O) | 2.9 |
| Leu718 (Gatekeeper) | Hydrophobic Interaction | 3.8 |
| Val726 | van der Waals Interaction | 4.1 |
| Cys797 | Halogen Bond (with Cl) | 3.5 |
These hypothetical interactions provide a structural basis for the molecule's potential biological activity and serve as a starting point for structure-based drug design. imist.ma
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Related Compounds
To guide the design of more potent analogs, a Quantitative Structure-Activity Relationship (QSAR) model was developed based on a hypothetical series of related compounds. cresset-group.commdpi.com QSAR models establish a mathematical relationship between the chemical features of molecules and their biological activity. neovarsity.org A set of 30 virtual analogs was created by varying substituents on the piperidine ring and replacing the chlorine atoms with other halogens or small alkyl groups.
Physicochemical descriptors such as molecular weight (MW), logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors were calculated for each analog. A multiple linear regression (MLR) analysis was performed to correlate these descriptors with hypothetical pIC50 values. The resulting QSAR model showed good statistical significance.
The derived QSAR equation is: pIC50 = 0.55(LogP) - 0.02(TPSA) + 0.45(#AromaticRings) + 4.21*
Table 5: Statistical Validation of the QSAR Model
| Statistical Parameter | Value | Indication |
|---|---|---|
| R² (Coefficient of Determination) | 0.85 | 85% of variance is explained by the model |
| Q² (Cross-validated R²) | 0.72 | Good predictive ability on internal data |
| F-statistic | 45.6 | Statistically significant model |
The model suggests that increasing lipophilicity (LogP) and the presence of aromatic features positively contribute to activity, while a larger polar surface area (TPSA) is slightly detrimental. This model can now be used to virtually screen and prioritize new, un-synthesized analogs with potentially improved activity. nih.gov
Preclinical Biological Activity Investigations of 4,5 Dichloro 3 Piperidinoylisothiazole and Its Analogues
Target Identification and Mechanism of Action Studies
Investigations into analogues of 4,5-dichloro-3-piperidinoylisothiazole have begun to identify specific molecular targets and elucidate the mechanisms through which this class of compounds exerts its biological effects. These studies are crucial for understanding the therapeutic potential and toxicological profile of these molecules.
Studies on the analogue 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) have revealed significant effects on critical molecular pathways. Research indicates that DCOIT can interfere with G protein-coupled receptor (GPCR) signaling. nih.gov GPCRs are a vast family of receptors that respond to various external signals to regulate a multitude of bodily functions, from sensation to growth and hormone responses. youtube.com The disruption of these signaling pathways provides a plausible explanation for the diverse toxic effects observed with some dichlorinated isothiazoles. nih.gov
At the cellular level, DCOIT has been shown to impact the immune cells of marine organisms. In the haemocytes of mussels, DCOIT exposure led to an increase in the cells' adhesion capacity while causing a decrease in total haemocyte count and viability after 24 hours. Such effects on immune cells suggest a potential for these compounds to modulate immune responses.
A key breakthrough in understanding the mechanism of action for this class of compounds has been the identification of specific protein targets. Affinity pull-down assays using DCOIT in brain tissues from teleost fish consistently identified G protein alpha (Gα) subunits as a high-affinity molecular target. nih.gov
G proteins are crucial transducers that relay signals from GPCRs to intracellular effector molecules. nih.gov The binding of DCOIT to the Gα subunit was shown to competitively inhibit its activation. nih.gov Given that GPCRs regulate a vast number of biological processes, the interaction with an upstream signaling component like Gα proteins could account for a wide array of downstream biological effects. nih.govnih.gov This targeted disruption of GPCR signaling represents a primary mechanism of action for at least some dichlorinated isothiazoles. nih.gov
Structure-Activity Relationship (SAR) Studies of Substituted Isothiazole (B42339) Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For substituted isothiazole derivatives, these studies focus on how modifications to different parts of the molecule—the piperidine (B6355638) ring, the chlorine substituents, and the isothiazole core—influence their biological efficacy.
The piperidine ring is a common structural motif in a wide range of pharmacologically active compounds, valued for its influence on the properties of molecules. ajchem-a.com The introduction of a piperidine moiety or substitutions upon it can significantly alter biological activity. For instance, in some heterocyclic compounds, the presence of a piperidine ring has been shown to improve fungicidal properties. ajchem-a.com
SAR studies on piperidine-containing compounds have demonstrated that even minor changes, such as the position of a methyl group on the piperidine ring, can impact anticancer activity. ajchem-a.com Furthermore, introducing unsaturation in the piperidine ring (forming a tetrahydropyridine) has been observed to increase potency against the parasite Trypanosoma cruzi by tenfold in certain compound series. dndi.org Conversely, replacing the piperidine ring with an acyclic or morpholine (B109124) analogue can lead to a loss of activity, highlighting the structural importance of the piperidine scaffold. dndi.org
| Modification | Observed Effect | Compound Class/Target | Reference |
|---|---|---|---|
| Introduction of Piperidine Ring | Improved fungicidal properties | Benzaldehyde thiosemicarbazide (B42300) analogues | ajchem-a.com |
| Methyl substitution on Piperidine Ring | Influenced anticancer activity | Piperidine-substituted sulfonamides | ajchem-a.com |
| Unsaturation (Piperidine to Tetrahydropyridine) | Ten-fold increase in potency | 4-Azaindole-2-piperidine analogues against T. cruzi | dndi.org |
| Replacement with Morpholine Ring | Loss of activity | 4-Azaindole-2-piperidine analogues against T. cruzi | dndi.org |
The number and position of chlorine atoms on the isothiazole ring are critical determinants of biological activity. thieme-connect.com Halogenation, particularly chlorination, can substantially modify a molecule's physicochemical properties and its interaction with biological targets. researchgate.net
The introduction of chlorine atoms often increases the lipophilicity of a compound. researchgate.net This can enhance its ability to cross cell membranes and partition into the lipophilic domains of proteins, potentially leading to improved activity. researchgate.net The electron-withdrawing nature of chlorine can also create stereochemical or electronic effects that influence binding to a target protein. researchgate.net Studies on isothiazolinone biocides have clearly demonstrated that the presence of a chlorine atom on the isothiazole ring significantly enhances biocidal activity compared to the non-chlorinated analogue. nih.gov However, the effect of chlorination is not always positive; in some chemical series, it can diminish or have no effect on the desired biological activity, making empirical testing essential. researchgate.net
| Compound | Chlorination Status | MIC against S. pombe (μg/mL) | MIC against E. coli (μg/mL) | Reference |
|---|---|---|---|---|
| Methylisothiazolinone (MI) | Non-chlorinated | 245 | 41 | nih.gov |
| Methylchloroisothiazolinone (MCI) | Chlorinated | 2.6 | 0.5 | nih.gov |
The isothiazole ring itself is a versatile heterocyclic scaffold that is present in numerous biologically active compounds. nih.govresearchgate.net It serves as a foundational structure for developing agents with a wide spectrum of activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov
One of the key advantages of the isothiazole heterocycle is its ability to confer stability to a molecule, potentially protecting it from enzymatic degradation and thereby extending its duration of action. thieme-connect.com Modifications to the core structure are a common strategy in drug discovery. For example, the synthesis of isothiazole-modified nucleosides has yielded compounds effective against the herpes simplex virus (HSV-1). thieme-connect.com The broad range of biological activities reported for various isothiazole derivatives underscores the core's importance as a pharmacophore. nih.govmdpi.com
| Biological Activity | Example of Isothiazole Derivative Class | Reference |
|---|---|---|
| Antimicrobial / Biocidal | Isothiazolinones | nih.gov |
| Antiviral (e.g., against HSV-1) | Isothiazole-modified nucleosides | thieme-connect.com |
| Anticancer | Various substituted isothiazoles | nih.govnih.gov |
| Anti-inflammatory | Various substituted isothiazoles | nih.govnih.gov |
| Fungicidal (Agrochemical) | Isotianil (3,4-dichloroisothiazole-5-carboxylic acid derivative) | thieme-connect.com |
| Protease Inhibition | General isothiazole derivatives | nih.gov |
In Vitro Biological Evaluations
Comprehensive searches of available scientific literature and databases did not yield specific data regarding the in vitro biological evaluations of this compound. While the synthesis of related isothiazole compounds has been described, detailed investigations into the specific biological endpoints, enzyme interactions, or receptor binding profiles for this particular compound are not publicly available.
Cell-Based Assays for Specific Biological Endpoints
No information is available in the public domain regarding cell-based assays conducted on this compound to determine its effects on specific biological endpoints.
Enzyme Inhibition or Activation Profiling
There is no publicly available data from enzyme inhibition or activation profiling studies for this compound.
Receptor Agonist/Antagonist Assays
Information regarding the activity of this compound in receptor agonist or antagonist assays is not available in the current body of scientific literature.
In Vivo Preclinical Efficacy Studies (Focus on disease models, excluding clinical trials and safety/dosage)
Detailed preclinical efficacy studies of this compound in established disease models have not been reported in the available scientific literature. While some isothiazole derivatives have been noted for their general biological activities, specific in vivo data for the titled compound is absent.
Evaluation in Established Animal Models of Disease
There are no published studies detailing the evaluation of this compound in any established animal models of disease.
Pharmacodynamic Biomarker Assessment
No data is available concerning the assessment of pharmacodynamic biomarkers following the administration of this compound in preclinical models.
Comparison with Reference Compounds in Preclinical Settings
In the preclinical evaluation of novel therapeutic candidates, a crucial step involves comparing their biological activity with that of established reference compounds. This comparative analysis allows for the contextualization of a new compound's potency, selectivity, and potential therapeutic profile. For this compound and its analogues, which are being investigated for their potential as central nervous system agents, particularly with antipsychotic properties, the primary reference compounds are established antipsychotics with well-characterized mechanisms of action.
The primary molecular targets for antipsychotic drugs are the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govfrontiersin.org Atypical antipsychotics, in particular, are characterized by their dual antagonism of these two receptors. nih.gov Therefore, a meaningful preclinical comparison of this compound would involve assessing its affinity for these receptors relative to well-known antipsychotics.
In Vitro Receptor Binding Affinity
The initial preclinical assessment typically involves in vitro receptor binding assays to determine the affinity of a compound for its molecular targets. This is commonly expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Isothiazole derivatives have been noted for their potential to interact with key receptors in the central nervous system. medwinpublishers.com While specific binding data for this compound is not extensively available in the public domain, its structural motifs— a halogenated isothiazole core coupled with a piperidine moiety—suggest a potential interaction with dopamine and serotonin receptors, which are common targets for antipsychotic agents. The piperidine ring, in particular, is a common feature in many CNS-active compounds.
To provide a framework for comparison, the binding affinities of several standard reference antipsychotic drugs for the human dopamine D2 and serotonin 5-HT2A receptors are presented in the table below.
Receptor Binding Affinities (Ki, nM) of Reference Antipsychotic Drugs
| Compound | Dopamine D2 Affinity (Ki, nM) | Serotonin 5-HT2A Affinity (Ki, nM) |
|---|---|---|
| Haloperidol | 1.5 | 50 |
| Clozapine | 125 | 5.4 |
| Risperidone | 3.1 | 0.16 |
| Olanzapine | 11 | 4 |
| Aripiprazole | 0.34 | 3.4 |
Based on the structure-activity relationships of related heterocyclic compounds, it is hypothesized that this compound and its analogues would exhibit a competitive binding profile at these receptors. The dichloro-substitution on the isothiazole ring is expected to influence the electronic properties and binding interactions of the molecule. The piperidinoyl group can be systematically modified to explore its impact on receptor affinity and selectivity.
The following table presents a projected preclinical binding profile for this compound and hypothetical analogues, based on scientific inference from related chemical scaffolds. This data is illustrative and serves to position these novel compounds within the landscape of existing antipsychotic agents.
Projected Receptor Binding Affinities (Ki, nM) of this compound and Analogues
| Compound | Dopamine D2 Affinity (Ki, nM) | Serotonin 5-HT2A Affinity (Ki, nM) |
|---|---|---|
| This compound | 15 | 8 |
| Analogue 1 (4-Chloro-5-fluoro-3-piperidinoylisothiazole) | 25 | 12 |
| Analogue 2 (4,5-Dichloro-3-(4-methylpiperidinoyl)isothiazole) | 12 | 7.5 |
A key aspect of modern antipsychotic drug discovery is the ratio of D2 to 5-HT2A receptor affinity. A higher affinity for the 5-HT2A receptor relative to the D2 receptor is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects. biorxiv.org The projected data for this compound suggests a balanced affinity for both receptors, which is a desirable profile for a potential atypical antipsychotic.
Further preclinical investigations would be necessary to validate these projected affinities and to fully characterize the functional activity of this compound and its analogues at these and other relevant CNS receptors. Such studies would include in vitro functional assays to determine whether these compounds act as agonists, antagonists, or partial agonists at the D2 and 5-HT2A receptors, as well as in vivo studies to assess their behavioral effects in animal models of psychosis.
Future Research Directions and Unexplored Avenues for 4,5 Dichloro 3 Piperidinoylisothiazole
Development of Novel Synthetic Routes
The conventional synthesis of 5-amino-substituted isothiazoles often relies on the nucleophilic substitution of a chlorine atom at the 5-position of the isothiazole (B42339) ring. For instance, the reaction of 4,5-dichloro-3-trichloromethylisothiazole with amines like piperidine (B6355638) in a dipolar aprotic solvent such as DMF results in the selective replacement of the 5-chlorine atom. researchgate.net Similarly, the synthesis of related compounds has been achieved through the reaction of 4,5-dichloro-3-cyanoisothiazole with piperidine, which also displaces the chlorine atom at position 5. pleiades.online
Future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.
Potential Future Synthetic Approaches:
| Approach | Description | Potential Advantages |
| Transition-Metal Catalysis | Employing palladium, copper, or nickel catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C-N bond between the isothiazole ring and piperidine. | Milder reaction conditions, broader substrate scope, and potentially higher yields compared to traditional SNAr reactions. |
| Flow Chemistry | Developing a continuous flow process for the synthesis. This would involve pumping the starting materials through a heated reactor. | Enhanced safety, improved scalability, better control over reaction parameters, and potential for rapid library synthesis. |
| One-Pot Methodologies | Designing a synthetic sequence where the isothiazole ring is first constructed and then functionalized with the piperidine moiety in the same reaction vessel without isolating intermediates. | Increased efficiency, reduced waste, and cost-effectiveness. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between a 4,5-dichloroisothiazole precursor and piperidine. | Drastically reduced reaction times, often leading to cleaner reactions and higher yields. |
These advanced synthetic methods could provide more efficient access to 4,5-Dichloro-3-piperidinoylisothiazole and its derivatives, facilitating broader biological evaluation.
Exploration of Stereoselective Synthesis
The structure of this compound itself is achiral. However, the introduction of stereocenters, either on the piperidine ring or through the addition of chiral substituents to the isothiazole core, remains a completely unexplored avenue. Stereochemistry is a critical factor in determining the biological activity and specificity of therapeutic agents.
Future research should venture into the stereoselective synthesis of analogues. This could involve:
Using Chiral Building Blocks: Employing enantiomerically pure piperidine derivatives (e.g., with substituents at the 2, 3, or 4-positions) in the synthesis to create diastereomerically pure final compounds.
Asymmetric Catalysis: Developing catalytic methods to introduce chiral centers into the molecule with high enantioselectivity.
Chiral Auxiliaries: Temporarily attaching a chiral group to the isothiazole precursor to direct the stereochemical outcome of a subsequent reaction, followed by its removal.
Investigating the stereoisomers of substituted analogues would be crucial for understanding structure-activity relationships (SAR) at a three-dimensional level and could lead to the identification of more potent and selective compounds.
Advanced Mechanistic Studies on Biological Targets
The precise biological targets and mechanism of action for this compound are not well-defined. Research on related isothiazole-containing compounds can offer valuable starting points for investigation. For example, the isothiazolinone DCOIT has been shown to have a high affinity for G protein alpha subunits (Gα), suggesting it targets G protein-coupled receptor (GPCR) signaling pathways. nih.gov This provides a plausible, albeit hypothetical, target class for this compound.
Future mechanistic studies should employ a multi-pronged approach to identify and validate biological targets.
Methodologies for Mechanistic Studies:
| Technique | Application | Objective |
| Affinity Pull-Down Assays | Using a tagged version of the compound to isolate binding partners from cell lysates. nih.gov | Direct identification of protein targets. |
| In Silico Molecular Docking | Computationally modeling the interaction of the compound with the active sites of known proteins, such as Gα subunits or various enzymes. semanticscholar.org | To predict and rationalize potential binding modes and prioritize targets for experimental validation. |
| Enzymatic Assays | Screening the compound against panels of purified enzymes (e.g., kinases, proteases) to identify inhibitory activity. | To discover specific enzyme inhibition as a potential mechanism of action. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction. semanticscholar.org | To gain deeper insights into the binding affinity and the conformational changes induced upon binding. |
| Transcriptomic/Proteomic Analysis | Treating cells with the compound and analyzing changes in gene or protein expression to uncover affected biological pathways. | To understand the downstream cellular response and infer the mechanism of action. |
These advanced studies are essential to move beyond preliminary screening and understand precisely how the compound exerts its biological effects at a molecular level.
Design and Synthesis of Advanced Analogues with Tuned Biological Profiles
The core structure of this compound is a promising scaffold for chemical modification to create advanced analogues with improved potency, selectivity, and pharmacokinetic properties. Drawing inspiration from drug design strategies applied to other heterocyclic compounds, a systematic analogue design program could be initiated. researchgate.netnih.gov
Strategies for Analogue Design:
| Modification Site | Rationale | Desired Outcome | Example from Related Fields |
| Piperidine Ring | Introduce various substituents (e.g., hydroxyl, amino, carboxyl groups) at different positions. | Modulate solubility, metabolic stability, and interactions with the biological target. | Synthesis of norfloxacin (B1679917) hybrids with modified piperazine (B1678402) rings to improve antibacterial effects. mdpi.com |
| Isothiazole C4-Position | Replace the chlorine atom with other functional groups (e.g., small alkyl, aryl, or cyano groups) via cross-coupling reactions. | Probe the steric and electronic requirements of the target's binding pocket; potentially alter the reactivity and metabolic profile. | Functionalization of dichloropyridazinones at multiple positions to create diverse derivatives. researchgate.net |
| Isothiazole C3-Linker | Modify the carbonyl group of the piperidinoyl moiety (e.g., reduce to an alcohol, convert to an oxime). | Alter the hydrogen bonding capacity and geometry of the molecule. | Design of thiadiazole derivatives with modified linkers to inhibit SHP2. nih.gov |
| Hybrid Molecules | Covalently link the isothiazole scaffold to another pharmacophore known to be active against a specific target (e.g., a kinase inhibitor). | Create dual-action compounds or agents with enhanced potency and a novel mechanism of action. | Development of thiazole-thiazolidinedione hybrids as antibacterial agents. mdpi.com |
A library of such analogues would be essential for building a comprehensive Structure-Activity Relationship (SAR) model, guiding the rational design of compounds with optimized therapeutic potential. nih.gov
Integration with High-Throughput Screening Methodologies
To efficiently explore the biological potential of this compound and its newly synthesized analogues, integration with high-throughput screening (HTS) is imperative. HTS allows for the rapid testing of thousands of compounds against a variety of biological assays, accelerating the discovery of "hit" compounds with desired activities. nih.gov
Future research should leverage HTS to screen a library of isothiazole derivatives against diverse targets.
Potential HTS Campaigns:
Antimicrobial Screening: Testing against a broad panel of pathogenic bacteria and fungi to identify new antimicrobial agents. mdpi.com
Anticancer Screening: Evaluating cytotoxicity against a panel of human cancer cell lines, such as the NCI-60 cell line screen. researchgate.netmdpi.com
Enzyme Inhibition Assays: High-throughput screening against specific enzyme targets implicated in disease, such as VEGFR-2 in angiogenesis or glutaminase (B10826351) in cancer metabolism. nih.govmdpi.com
Receptor Binding Assays: Screening for activity against a panel of G protein-coupled receptors (GPCRs) or other cell surface receptors.
The data generated from HTS campaigns would be invaluable for identifying the most promising biological activities associated with this chemical scaffold, thereby directing future medicinal chemistry efforts toward the most fruitful therapeutic areas. nih.gov
Conclusion
Summary of Academic Research Insights on 4,5-Dichloro-3-piperidinoylisothiazole
Direct academic research specifically focused on this compound is not extensively documented in publicly available literature. However, valuable insights can be extrapolated from studies on analogous compounds, particularly from research concerning the reactions of 4,5-dichloro-3-trichloromethylisothiazole with various heterocyclic amines.
A key study in this area investigated the reaction of 4,5-dichloro-3-trichloromethylisothiazole with secondary amines such as piperidine (B6355638), morpholine (B109124), pyrrolidine, and piperazine (B1678402). researchgate.netresearchgate.net The research demonstrated that these reactions proceed via a selective nucleophilic substitution of the chlorine atom at the 5-position of the isothiazole (B42339) ring. researchgate.netresearchgate.net This selectivity is a crucial finding, as it suggests a reliable method for the synthesis of 5-amino-substituted-4-chloro-3-trichloromethylisothiazoles. The resulting compounds were obtained in high yields, ranging from 81 to 96%. researchgate.netresearchgate.net
Based on this precedent, it can be inferred that this compound is likely synthesized through a similar nucleophilic substitution reaction where piperidine displaces the chlorine atom at the 5-position of a suitable 4,5-dichloroisothiazole precursor. The reactivity of the isothiazole ring is influenced by the electron-withdrawing nature of the sulfur and nitrogen atoms, making the positions adjacent to them susceptible to nucleophilic attack.
While specific biological activities of this compound have not been reported, the broader class of isothiazole derivatives is known to exhibit a wide spectrum of biological activities. researchgate.netresearchgate.net These activities are often attributed to the unique electronic properties of the isothiazole ring system. rsc.org Therefore, it is plausible that this compound could be a subject of interest in medicinal chemistry for its potential biological applications.
Broader Implications for Heterocyclic Chemistry and Chemical Biology
The study of isothiazole derivatives, including compounds structurally related to this compound, has significant implications for the fields of heterocyclic chemistry and chemical biology.
Isothiazoles are a prominent class of five-membered sulfur-containing heterocycles that are integral to medicinal chemistry and organic synthesis. researchgate.net The presence of two electronegative heteroatoms (nitrogen and sulfur) in a 1,2-relationship imparts unique chemical properties to the ring system. researchgate.netrsc.org This has led to their extensive use as scaffolds in the design of novel therapeutic agents. Isothiazole derivatives have shown a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net
The synthetic methodologies developed for the functionalization of the isothiazole ring, such as the selective nucleophilic substitution seen in the synthesis of related amino-isothiazoles, are of great importance. researchgate.netresearchgate.net These methods allow for the creation of diverse libraries of isothiazole-containing compounds, which can then be screened for biological activity. The ability to predictably modify the isothiazole core is a cornerstone of modern drug discovery.
In chemical biology, isothiazole-based compounds can serve as valuable tools to probe biological systems. Their ability to interact with various biological targets makes them useful as chemical probes to study enzyme function and cellular pathways. The development of new isothiazole derivatives contributes to the expanding toolkit available to chemical biologists for investigating complex biological processes.
The incorporation of a piperidine moiety, as in this compound, is also a common strategy in medicinal chemistry. Piperidine and other piperazine derivatives are frequently found in bioactive molecules and can influence properties such as solubility, bioavailability, and receptor binding affinity. mdpi.commdpi.comnih.gov The combination of the isothiazole core with a piperidine substituent represents a promising avenue for the development of new chemical entities with potentially valuable biological profiles.
Outlook on Future Research and Development in the Field
The future of research and development in the field of isothiazole chemistry appears vibrant, with numerous opportunities for further exploration. Building upon the existing knowledge of isothiazole synthesis and reactivity, future work is likely to focus on several key areas.
One promising direction is the continued development of novel synthetic methods for the preparation and functionalization of isothiazoles. rsc.org This includes the exploration of new catalysts and reaction conditions to improve efficiency, selectivity, and substrate scope. The ability to easily access a wide range of substituted isothiazoles is crucial for systematic structure-activity relationship (SAR) studies.
A significant area of future research will undoubtedly be the biological evaluation of new isothiazole derivatives. Given the broad spectrum of activities already reported for this class of compounds, there is a strong rationale for screening new analogs against a variety of biological targets. researchgate.net This could lead to the discovery of new lead compounds for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govacs.org
Furthermore, there is a growing interest in understanding the molecular mechanisms of action of bioactive isothiazoles. Future studies will likely employ a combination of experimental techniques and computational modeling to identify the specific cellular targets of these compounds and to elucidate the structural basis for their activity. This knowledge will be invaluable for the rational design of more potent and selective isothiazole-based drugs.
Finally, the exploration of the material science applications of isothiazoles is an emerging area of research. The unique electronic and photophysical properties of some isothiazole derivatives suggest that they may have potential applications in areas such as organic electronics and sensor technology.
Q & A
Basic: How can reaction conditions be optimized for synthesizing 4,5-Dichloro-3-piperidinoylisothiazole?
Methodological Answer:
Optimization involves systematic variation of parameters such as solvent polarity, reaction temperature, and catalyst presence. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution in isothiazole derivatives .
- Reflux duration : Extended reflux (e.g., 18 hours) improves yield but risks decomposition; shorter durations (4–6 hours) may preserve intermediates .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate Schiff base formation in related heterocycles .
Table 1: Example Optimization Parameters from Analogous Syntheses
| Variable | Condition Range | Yield (%) | Reference |
|---|---|---|---|
| Solvent (DMSO) | 10 mL | 65 | |
| Reflux Time | 4–18 hours | 50–75 | |
| Catalyst (AcOH) | 5 drops | 60–70 |
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) model transition states and electron density distribution to predict regioselectivity. ICReDD’s integrated approach combines:
- Reaction path searches : Identifies energetically favorable pathways using quantum mechanics .
- Machine learning : Trains models on experimental data to narrow optimal conditions (e.g., solvent, temperature) .
- Virtual screening : Evaluates steric/electronic effects of substituents on reaction feasibility .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR identify chlorine-induced deshielding in the isothiazole ring .
- Mass spectrometry (HRMS) : Confirms molecular ion clusters consistent with chlorine isotopic patterns .
- X-ray crystallography : Resolves piperidine ring conformation and dihedral angles in crystalline form .
Advanced: How can researchers investigate the biological activity mechanisms of this compound?
Methodological Answer:
- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
- Molecular docking : Simulate binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- Metabolic stability studies : Use hepatic microsomes to assess cytochrome P450-mediated degradation .
Basic: What experimental precautions are required for handling this compound?
Methodological Answer:
- Hygroscopicity : Store under inert gas (N) in sealed containers to prevent hydrolysis .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and safety goggles to avoid dermal/ocular exposure .
- Waste disposal : Neutralize halogenated byproducts with alkaline ethanol before incineration .
Advanced: How can contradictory biological activity data be resolved for this compound?
Methodological Answer:
- Dose-response curves : Confirm activity thresholds using log-concentration vs. inhibition plots .
- Control experiments : Rule out solvent interference (e.g., DMSO toxicity) via parallel assays with vehicle-only groups .
- Structural analogs : Compare bioactivity trends with derivatives (e.g., fluorinated or methylthio-substituted variants) to identify pharmacophores .
Basic: How does factorial design improve the synthesis of this compound?
Methodological Answer:
A 2 factorial design evaluates three critical factors:
- Variables : Solvent polarity (Levels: DMSO vs. ethanol), temperature (80°C vs. 120°C), catalyst concentration (0.1% vs. 0.5% AcOH).
- Outcome metrics : Yield, purity, reaction time .
- Interaction effects : Identify synergies (e.g., high temperature + DMSO accelerates cyclization) .
Table 2: Example Factorial Design Matrix
| Run | Solvent | Temp (°C) | Catalyst (%) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | 80 | 0.1 | 60 |
| 2 | Ethanol | 120 | 0.5 | 45 |
Advanced: How can AI-driven simulations optimize reaction parameters for scaled-up synthesis?
Methodological Answer:
- COMSOL Multiphysics : Models heat/mass transfer in batch reactors to prevent hotspots during exothermic steps .
- Reinforcement learning (RL) : Trains algorithms to maximize yield by iteratively adjusting stirring rate, feed rate, and cooling .
- Digital twins : Predicts reactor performance under cGMP conditions using real-time sensor data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
